molecular formula C10H7Cl4NO2 B14464683 2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide CAS No. 65925-86-2

2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide

Katalognummer: B14464683
CAS-Nummer: 65925-86-2
Molekulargewicht: 315.0 g/mol
InChI-Schlüssel: UDLHREHAVGOTLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a tetrachlorophenyl group and an oxirane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide typically involves the reaction of 2,3,4,5-tetrachlorophenylamine with an appropriate epoxide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxiranes, diols, and other derivatives depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets, leading to various biochemical effects. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their normal function. This reactivity is the basis for its potential therapeutic and biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide: Unique due to its tetrachlorophenyl group and oxirane ring.

    2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxylhydrazide: Contains a hydrazide group, leading to different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of a tetrachlorophenyl group and an oxirane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

65925-86-2

Molekularformel

C10H7Cl4NO2

Molekulargewicht

315.0 g/mol

IUPAC-Name

2-methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide

InChI

InChI=1S/C10H7Cl4NO2/c1-10(3-17-10)9(16)15-5-2-4(11)6(12)8(14)7(5)13/h2H,3H2,1H3,(H,15,16)

InChI-Schlüssel

UDLHREHAVGOTLE-UHFFFAOYSA-N

Kanonische SMILES

CC1(CO1)C(=O)NC2=CC(=C(C(=C2Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.